1-[4-(Heptane-1-sulfonyl)phenyl]propan-2-one
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Overview
Description
1-[4-(Heptane-1-sulfonyl)phenyl]propan-2-one is an organic compound characterized by a sulfonyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Heptane-1-sulfonyl)phenyl]propan-2-one typically involves the sulfonylation of a phenyl ring followed by the attachment of a propan-2-one group. One common method involves the reaction of heptane-1-sulfonyl chloride with a phenyl derivative under basic conditions to form the sulfonylated intermediate. This intermediate is then reacted with a propan-2-one derivative in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Heptane-1-sulfonyl)phenyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Sulfides or thiols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-[4-(Heptane-1-sulfonyl)phenyl]propan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Heptane-1-sulfonyl)phenyl]propan-2-one involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The phenyl ring provides a stable aromatic system, while the propan-2-one moiety can participate in various chemical transformations. These interactions contribute to the compound’s reactivity and potential biological activity.
Comparison with Similar Compounds
1-[4-(Methylsulfonyl)phenyl]propan-2-one: Similar structure but with a methyl group instead of a heptane group.
1-[4-(Ethanesulfonyl)phenyl]propan-2-one: Contains an ethane group instead of a heptane group.
1-[4-(Butanesulfonyl)phenyl]propan-2-one: Features a butane group instead of a heptane group.
This comprehensive overview highlights the significance of 1-[4-(Heptane-1-sulfonyl)phenyl]propan-2-one in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
CAS No. |
88357-04-4 |
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Molecular Formula |
C16H24O3S |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1-(4-heptylsulfonylphenyl)propan-2-one |
InChI |
InChI=1S/C16H24O3S/c1-3-4-5-6-7-12-20(18,19)16-10-8-15(9-11-16)13-14(2)17/h8-11H,3-7,12-13H2,1-2H3 |
InChI Key |
YPQZPTPVBUQQQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCS(=O)(=O)C1=CC=C(C=C1)CC(=O)C |
Origin of Product |
United States |
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